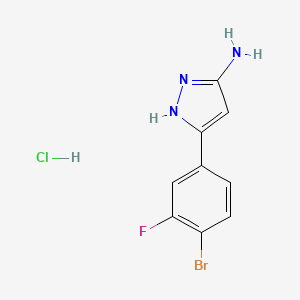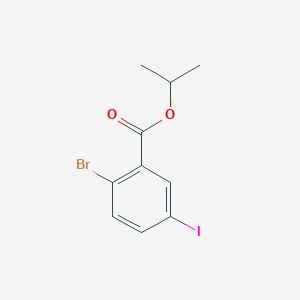
Isopropyl 2-Bromo-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-Bromo-5-iodobenzoate is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with an isopropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-Bromo-5-iodobenzoate typically involves the esterification of 2-Bromo-5-iodobenzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-Bromo-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling, where it forms carbon-carbon bonds with alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and copper co-catalysts are used in Sonogashira coupling reactions.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of 2-Bromo-5-iodobenzoic acid.
Reduction: Formation of dehalogenated benzoates.
Coupling: Formation of alkynylated benzoates.
Scientific Research Applications
Isopropyl 2-Bromo-5-iodobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Materials Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Isopropyl 2-Bromo-5-iodobenzoate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis. These interactions can influence various biochemical pathways and molecular processes, making it a valuable compound for research in medicinal chemistry and biochemistry.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Bromo-2-iodobenzoate
- Ethyl 5-Bromo-2-iodobenzoate
- 2-Bromo-5-iodobenzoic acid
Uniqueness
Isopropyl 2-Bromo-5-iodobenzoate is unique due to its isopropyl ester group, which imparts different solubility and reactivity characteristics compared to its methyl and ethyl counterparts. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H10BrIO2 |
|---|---|
Molecular Weight |
368.99 g/mol |
IUPAC Name |
propan-2-yl 2-bromo-5-iodobenzoate |
InChI |
InChI=1S/C10H10BrIO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,1-2H3 |
InChI Key |
BJWTXAZJSVYVFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


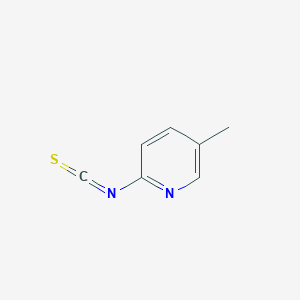
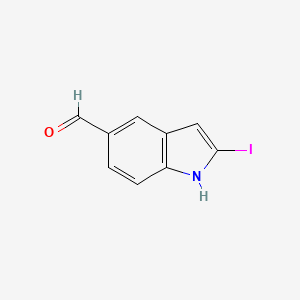
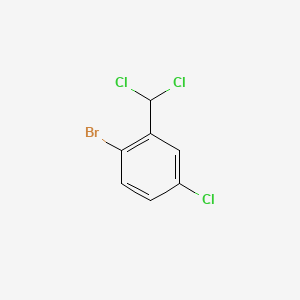
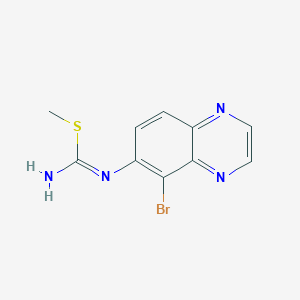
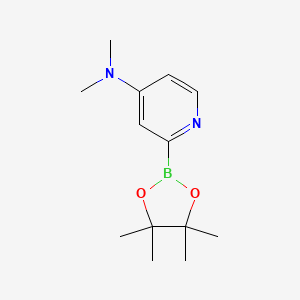
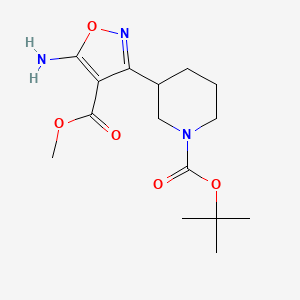

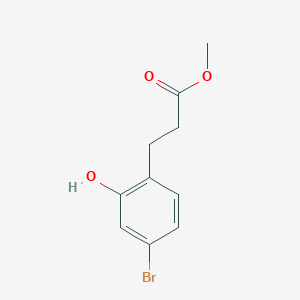
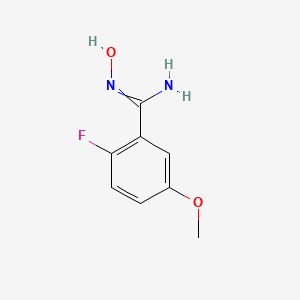
![Ethyl 4-Bromo-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13694601.png)
![4-(5-Dimethylamino-1-methyl-2-oxo-1,2-dihydro-imidazo[4,5-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester](/img/structure/B13694602.png)

